molecular formula C6H7IO B14547599 2-(Iodomethylidene)cyclopentan-1-one CAS No. 61765-48-8

2-(Iodomethylidene)cyclopentan-1-one

Cat. No.: B14547599
CAS No.: 61765-48-8
M. Wt: 222.02 g/mol
InChI Key: CUXAOFGEUOCFLV-UHFFFAOYSA-N
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Description

2-(Iodomethylidene)cyclopentan-1-one is an organic compound with the molecular formula C6H7IO. It features a cyclopentanone ring with an iodomethylidene substituent. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethylidene)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with iodomethane in the presence of a base. This reaction typically proceeds under mild conditions, with the base facilitating the formation of the iodomethylidene group .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors has also been explored to enhance production efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethylidene)cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Iodomethylidene)cyclopentan-1-one involves its reactivity with various nucleophiles and electrophiles. The iodomethylidene group is particularly reactive, allowing for a wide range of chemical transformations. The compound can interact with molecular targets through substitution, reduction, and oxidation pathways, leading to the formation of diverse products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Iodomethylidene)cyclopentan-1-one is unique due to the presence of the iodomethylidene group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

61765-48-8

Molecular Formula

C6H7IO

Molecular Weight

222.02 g/mol

IUPAC Name

2-(iodomethylidene)cyclopentan-1-one

InChI

InChI=1S/C6H7IO/c7-4-5-2-1-3-6(5)8/h4H,1-3H2

InChI Key

CUXAOFGEUOCFLV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CI)C(=O)C1

Origin of Product

United States

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